
Ethyl 3-naphthalen-2-yl-D-alaninate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-naphthalen-2-yl-D-alaninate is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of a naphthalene ring attached to an alanine moiety, which is further esterified with an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-naphthalen-2-yl-D-alaninate typically involves the reaction of 3-(2-naphthyl)-D-alanine with ethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, and the product is purified using advanced separation techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-naphthalen-2-yl-D-alaninate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives.
Reduction: Reduction reactions can convert the naphthalene ring to a dihydronaphthalene structure.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) and sulfuric acid (H₂SO₄).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce dihydronaphthalenes. Substitution reactions can introduce various functional groups onto the naphthalene ring.
Scientific Research Applications
Ethyl 3-naphthalen-2-yl-D-alaninate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of Ethyl 3-naphthalen-2-yl-D-alaninate involves its interaction with specific molecular targets. The naphthalene ring can intercalate into DNA, disrupting its function and leading to potential anticancer effects. Additionally, the compound may inhibit certain enzymes, contributing to its antimicrobial properties. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Ethyl 3-naphthalen-2-yl-D-alaninate can be compared with other naphthalene derivatives such as:
Naphthalene-2-carboxylic acid: Similar structure but lacks the alanine moiety.
Naphthalene-1-yl-acetic acid: Contains an acetic acid group instead of alanine.
Naphthalene-2-sulfonic acid: Features a sulfonic acid group.
The uniqueness of this compound lies in its combination of the naphthalene ring with an alanine moiety, which imparts distinct chemical and biological properties .
Properties
CAS No. |
773841-83-1 |
|---|---|
Molecular Formula |
C15H17NO2 |
Molecular Weight |
243.30 g/mol |
IUPAC Name |
ethyl (2R)-2-amino-3-naphthalen-2-ylpropanoate |
InChI |
InChI=1S/C15H17NO2/c1-2-18-15(17)14(16)10-11-7-8-12-5-3-4-6-13(12)9-11/h3-9,14H,2,10,16H2,1H3/t14-/m1/s1 |
InChI Key |
WMWUVPBDJARXRB-CQSZACIVSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H](CC1=CC2=CC=CC=C2C=C1)N |
Canonical SMILES |
CCOC(=O)C(CC1=CC2=CC=CC=C2C=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


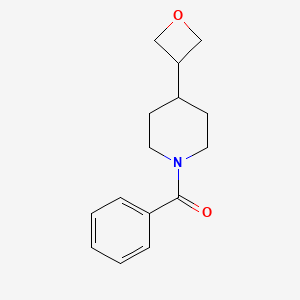


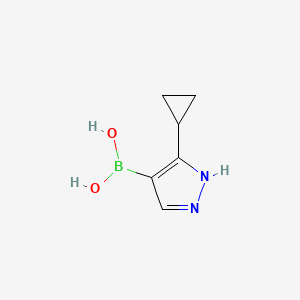
![1-{[4-(cyanomethyl)phenyl]sulfanyl}-N,N-dimethylformamide](/img/structure/B13465638.png)
![Methyl({9-[(methylamino)methyl]-1,10-phenanthrolin-2-yl}methyl)amine dihydrochloride](/img/structure/B13465639.png)
![5lambda6-Thiaspiro[2.4]heptane-5,5,7-trione](/img/structure/B13465655.png)

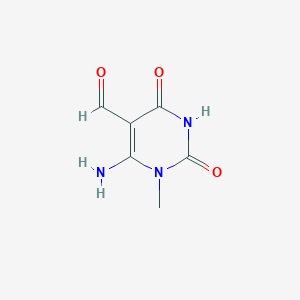
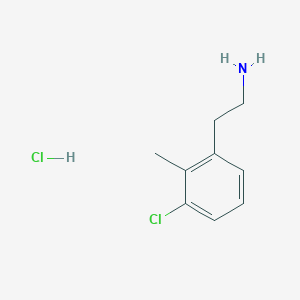
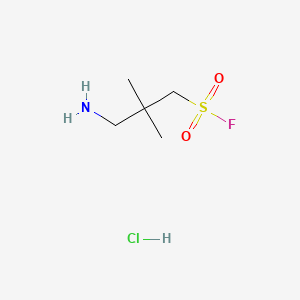
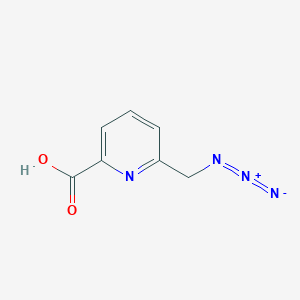
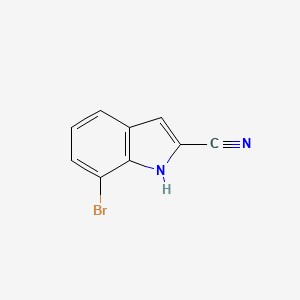
![Tert-butyl 1-(aminomethyl)-4-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13465701.png)
